3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
3-bromo-4-chloro-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-5(9)7-6(10)2-3-11-8(7)12/h2-4H,1H3 |
InChI Key |
HMSABIHWTSDRJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C=CN=C21)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Pyrrolo[2,3-b]pyridine Core Formation
The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions of appropriate precursors. Common methods include:
- Cyclization of substituted aminopyridines with 1,3-dicarbonyl compounds,
- Palladium-catalyzed cross-coupling reactions to assemble the fused ring system.
These methods provide the heterocyclic base for subsequent functionalization.
N-Methylation
Methylation of the nitrogen atom in the pyrrolo[2,3-b]pyridine ring is typically carried out using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds at room temperature to moderate heating, yielding the N-methylated product.
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Core formation | Cyclization of aminopyridine derivative with 1,3-dicarbonyl | Build pyrrolo[2,3-b]pyridine core |
| 2 | Bromination | Br2 in CHCl3, 0 °C to RT, 10–60 min or NBS/Et3N in DCM/THF, RT | Introduce bromine at position 3 |
| 3 | Chlorination | Cl2/FeCl3 or SOCl2 under controlled conditions | Introduce chlorine at position 4 |
| 4 | N-Methylation | CH3I or (CH3)2SO4, K2CO3, DMF, RT to 60 °C | Methylate nitrogen at N-1 |
| 5 | Purification | Chromatography or recrystallization | Obtain pure target compound |
- Palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) are used in related Suzuki coupling steps for arylation if required in intermediate steps.
- Solvents like tetrahydrofuran (THF), dichloromethane (DCM), dioxane/water mixtures, and dimethylformamide (DMF) are commonly employed for their ability to dissolve reactants and facilitate reactions.
- Bases such as potassium carbonate (K2CO3), triethylamine (Et3N), and lithium diisopropylamide (LDA) assist in deprotonation and activation steps.
- Bromination with NBS and a base provides milder conditions and better control over regioselectivity compared to elemental bromine.
- Tosylation of intermediates can be used to protect or activate certain positions during multi-step synthesis, with reagents like p-toluenesulfonyl chloride and bases such as aqueous sodium hydroxide or LDA.
- Reaction times vary from minutes to several hours depending on reagent and temperature, with inert atmosphere (nitrogen) often required to prevent oxidation or side reactions.
- Purification typically involves extraction, ion-exchange resin treatment, and chromatographic techniques to achieve high purity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Bromination | Br2 in CHCl3, 0–25 °C, 10–60 min or NBS/Et3N, RT, 1–16 h | NBS preferred for selectivity |
| Chlorination | Cl2/FeCl3 or SOCl2, controlled temperature | Avoids over-chlorination |
| N-Methylation | CH3I or (CH3)2SO4, K2CO3, DMF, RT–60 °C | Efficient alkylation of N-1 |
| Catalysts | Pd(dppf)Cl2, K2CO3 | Used in Suzuki coupling if applicable |
| Solvents | THF, DCM, dioxane/water, DMF | Selected based on solubility and reaction type |
| Atmosphere | Nitrogen inert atmosphere | Prevents oxidation and side reactions |
| Purification | Extraction, ion-exchange resin, chromatography | Ensures product purity |
The preparation of 3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine involves a sequence of well-established organic synthesis techniques including core cyclization, selective halogenation, and N-methylation. The use of controlled reaction conditions, appropriate catalysts, and purification strategies ensures high yield and purity of the target compound. These methods are supported by patent literature and scientific research, providing a robust framework for laboratory and industrial synthesis.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound undergoes regioselective Suzuki couplings at the bromine-substituted C3 position due to the enhanced electrophilicity of the C–Br bond compared to C–Cl.
Mechanistic Insight : The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond .
Nucleophilic Aromatic Substitution
The chlorine at C4 participates in nucleophilic substitutions under harsh conditions due to the electron-deficient pyridine ring:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Ammonia (NH₃) | CuI, 18-crown-6, DMF, 120°C, 24h | 4-Amino-3-bromo-1-methyl-pyrrolo[2,3-b]pyridine | |
| Sodium methoxide (NaOMe) | NaH, DMSO, 100°C, 12h | 4-Methoxy-3-bromo derivative |
Key Limitation : Substitution at C4 is less favored than C3 due to lower leaving-group ability of Cl vs. Br, requiring elevated temperatures or catalytic assistance.
Transition Metal-Mediated Cross-Couplings
The bromine atom enables additional cross-coupling strategies:
Table: Comparative Analysis of Cross-Coupling Reactions
| Reaction Type | Catalyst | Substrate | Product | Efficiency |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Aryl amines | 3-Bromo-4-(arylamino) derivatives | Moderate (50–65%) |
| Ullmann Coupling | CuI, 1,10-phenanthroline | Thiophenols | 3-Bromo-4-(arylthio) derivatives | Low (30–45%) |
Industrial Relevance : These reactions are scalable in continuous flow reactors using Pd/C or Ni-based catalysts.
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring facilitates electrophilic attacks at C5 or C6 positions:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C, 2h | 5-Nitro-3-bromo-4-chloro derivative | C5 > C6 (4:1 ratio) |
| Ac₂O | AlCl₃, CH₂Cl₂, rt, 6h | 5-Acetyl-3-bromo-4-chloro derivative | C5 exclusively |
Structural Influence : The methyl group at N1 sterically directs electrophiles to the C5 position.
Dehalogenation and Functional Group Interconversion
Controlled dehalogenation enables strategic derivatization:
| Reagent | Conditions | Product | Utility |
|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 50 psi, 25°C, 12h | 3-Chloro-1-methyl-pyrrolo[2,3-b]pyridine | Intermediate for late-stage Cl substitution |
| Zn, NH₄Cl | MeOH/H₂O, 80°C, 6h | 4-Chloro-1-methyl-pyrrolo[2,3-b]pyridine | Access to mono-halogenated analogs |
Critical Note : Full dehalogenation requires harsher conditions (e.g., LiAlH₄/Et₂O), but risks pyrrole ring reduction.
Biological Activity Correlation
The reactivity profile directly impacts pharmacological applications:
-
FGFR Inhibition : Suzuki-derived 3-aryl analogs show IC₅₀ values of 7–25 nM against FGFR1–3 by competitively blocking ATP binding .
-
Anticancer Activity : Electrophilic substitution products (e.g., 5-nitro derivatives) enhance DNA intercalation potency.
This compound’s versatility in cross-couplings, substitutions, and electrophilic reactions makes it a cornerstone in developing kinase inhibitors and functional materials. Future research should explore photocatalytic and enantioselective modifications to expand its synthetic utility.
Scientific Research Applications
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that 3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine acts as an inhibitor of fibroblast growth factor receptors, which are implicated in various cancers. This compound's derivatives have shown promise in:
- Cancer Treatment : Inhibiting FGFRs can lead to reduced cell signaling associated with tumor proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further development in oncology.
Antimicrobial Activity
Derivatives of this compound are being explored for their antimicrobial properties. The dual halogen substitution enhances the compound's ability to interact with microbial targets, potentially leading to new treatments for bacterial infections.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Comparative Analysis of Derivatives
A comparative analysis of related compounds highlights the significance of halogen substitutions on biological activity:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine | Lacks bromine and chlorine; less reactive | Limited biological activity |
| 3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | Contains chlorine instead of bromine; affects reactivity | Similar biological targets |
| 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | Only one halogen; different reactivity profile | Potentially lower activity against FGFRs |
This table illustrates how the presence and position of halogen atoms significantly influence the compound's reactivity and biological efficacy.
Case Study 1: FGFR Inhibition
A study investigated the effects of a derivative of this compound on cancer cell lines expressing FGFRs. The results showed a substantial decrease in cell viability and induction of apoptosis, suggesting potential therapeutic applications in cancer treatment.
Case Study 2: Antimicrobial Testing
In another study, derivatives were tested against various bacterial strains. The results indicated that compounds with bromine substitution exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts.
Mechanism of Action
The mechanism of action of 3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine with structurally analogous derivatives:
Key Observations
Halogenation Patterns :
- The 3-bromo-4-chloro motif in the target compound contrasts with derivatives like 5-bromo-1-methyl (compound 22), where halogen placement at position 5 limits cross-coupling reactivity compared to the 3-position .
- The 3-iodo-4-chloro-5-bromo analog (from ) highlights multi-halogenation strategies for diversifying coupling sites but introduces steric challenges.
Functional Group Impact: Nitro vs. Halogen: Nitro groups (e.g., in compound 6c ) are strongly electron-withdrawing, reducing nucleophilic aromatic substitution (SNAr) feasibility compared to bromo/chloro substituents.
Synthetic Accessibility :
- The target compound’s synthesis likely involves regioselective halogenation of a 1-methyl-pyrrolo[2,3-b]pyridine precursor, analogous to the NaH/MeI methylation in compound 22 .
- In contrast, thiazole-indole hybrids (e.g., compound 1f ) require multi-step N-alkylation and cyclization, increasing synthetic complexity.
Biological Relevance :
- Kinase Inhibition : The 3-bromo-4-chloro-1-methyl scaffold shares structural similarity with FAK inhibitors (e.g., compound in ), where halogenated pyrrolo[2,3-b]pyridines induce helical DFG-loop conformations in kinases.
- Antitumor Activity : Thiazole-indole derivatives () demonstrate CDK1 inhibition (IC₅₀ ~0.1–1 µM), suggesting that halogen positioning in the target compound could modulate analogous pathways.
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | 5-Bromo-1-methyl (22) | 5-(4-CF₃Ph)-3-nitro (6c) |
|---|---|---|---|
| Molecular Weight | 245.5 | 211.1 | 337.3 |
| clogP | ~2.8 | ~2.1 | ~3.5 |
| Water Solubility (mg/mL) | <0.1 (predicted) | <0.1 | <0.05 |
| TPSA (Ų) | 28.9 | 28.9 | 85.6 |
Critical Analysis of Divergent Evidence
Biological Activity
3-Bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1638759-98-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its mechanisms of action, relevant studies, and potential therapeutic applications.
- Molecular Formula : C8H6BrClN2
- Molecular Weight : 245.5 g/mol
- IUPAC Name : this compound
- Purity : ≥97% .
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of DYRK1A (Dual-specificity tyrosine-phosphorylated and regulated kinase 1A), which plays a crucial role in cellular signaling pathways. Inhibiting this enzyme can have implications for neurodegenerative diseases and cancer therapy .
- Antioxidant Activity : Preliminary studies have shown that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Neuroprotection : Due to its ability to inhibit DYRK1A and exert antioxidant effects, it may be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.
- Cancer Therapy : The inhibition of specific kinases involved in tumor growth suggests that this compound could be explored as a candidate for cancer treatment.
- Anti-inflammatory Drugs : Its anti-inflammatory properties indicate potential use in managing conditions like arthritis or other inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : The synthesis typically involves sequential halogenation and methylation steps. For example:
- Methylation : React 5-bromo-1H-pyrrolo[2,3-b]pyridine with NaH and methyl iodide (MeI) in THF at 0°C to room temperature to install the 1-methyl group .
- Chlorination/Bromination : Nitration followed by halogenation (e.g., using HNO₃ or Selectfluor®) introduces substituents at the 3- and 4-positions. For regioselective bromination, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) is effective .
- Purification : Silica gel chromatography (DCM/EtOAc mixtures) is standard, with yields ranging from 29% to 75% depending on substituent complexity .
Q. How is the structure of this compound validated experimentally?
- Methodological Answer :
- NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–8.9 ppm in DMSO-d₆) and methyl groups (δ ~3.8 ppm). (if fluorinated) shows peaks at δ -172 ppm .
- X-Ray Crystallography : High-resolution data (100 K) confirm covalent bonding patterns (e.g., N–C bonds with electron densities of 2.07–2.74 e Å⁻³) and intermolecular interactions (N–H⋯N hydrogen bonds) .
Advanced Research Questions
Q. How do electronic properties of substituents affect bioactivity in kinase inhibition?
- Methodological Answer :
- DFT Studies : The HOMO-LUMO gap (3.59 eV) indicates high kinetic stability, making the core suitable for drug design. Electron-withdrawing groups (e.g., -NO₂, -Br) enhance electrophilicity, improving binding to kinase ATP pockets (e.g., BTK inhibitors with IC₅₀ <10 nM) .
- SAR Analysis : Substituents at the 3- and 5-positions (e.g., trifluoromethylphenyl, thienyl) modulate selectivity. For example, 5-(4-trifluoromethylphenyl) derivatives show 87% yield in Suzuki couplings and potent FGFR inhibition (IC₅₀ = 7–25 nM) .
Q. What strategies resolve contradictions in biological activity data for analogs?
- Methodological Answer :
- Cross-Validation : Compare enzyme assays (e.g., BTK IC₅₀) with cellular models (e.g., MCF-7 breast cancer cells). Discrepancies may arise from off-target effects or solubility issues .
- Crystallographic Refinement : Use SHELXL for small-molecule refinement to resolve ambiguous electron density maps. Hydrogen bonding (N–H⋯N) and π-stacking interactions often explain activity variations .
Q. How to optimize regioselectivity in catalytic cross-coupling reactions?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ with K₂CO₃ in dioxane/H₂O (105°C) achieves >90% regioselectivity for 5-aryl substituents. Avoid competing pathways (e.g., homocoupling) by controlling boronic acid stoichiometry .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields in thiochromeno[2,3-b]pyridine syntheses .
Notes for Experimental Design
- Scaling Up : Multi-component reactions (e.g., SnCl₂-catalyzed) enable gram-scale synthesis but require rigorous drying (Na₂SO₄) to prevent side reactions .
- Troubleshooting : Low yields in nitration (e.g., 29% for 3-fluoro-4-chloro derivatives) may require alternative nitrating agents (e.g., fuming HNO₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
